molecular formula C9H18F2N2 B13172478 3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13172478
M. Wt: 192.25 g/mol
InChI Key: ZZZAVALLGHRUHP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine typically involves the reaction of 2,2-dimethylpyrrolidine with a difluoropropan-1-amine precursor under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine include other pyrrolidine derivatives and difluorinated amines. Examples include:

  • 2,2-Dimethylpyrrolidine
  • 2,2-Difluoropropan-1-amine
  • N-Methylpyrrolidine

Uniqueness

What sets this compound apart is its unique combination of a dimethylpyrrolidine ring and a difluoropropan-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,2-dimethylpyrrolidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-8(2)4-3-5-13(8)7-9(10,11)6-12/h3-7,12H2,1-2H3

InChI Key

ZZZAVALLGHRUHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1CC(CN)(F)F)C

Origin of Product

United States

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